molecular formula C10H12N6O3 B3047640 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide CAS No. 1429418-48-3

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3047640
CAS No.: 1429418-48-3
M. Wt: 264.24
InChI Key: GMDOUUSHHVWXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its structural features, which include two pyrazole rings, a nitro group, and a carboxamide group.

Preparation Methods

The synthesis of 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide involves several steps. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and carboxamide group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]-5-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-14-6-7(5-12-14)4-11-10(17)8-3-9(16(18)19)15(2)13-8/h3,5-6H,4H2,1-2H3,(H,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDOUUSHHVWXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=NN(C(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133202
Record name 1H-Pyrazole-3-carboxamide, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-48-3
Record name 1H-Pyrazole-3-carboxamide, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxamide, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 4
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.